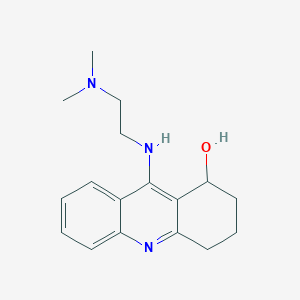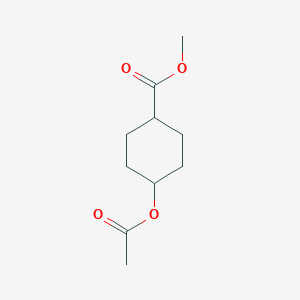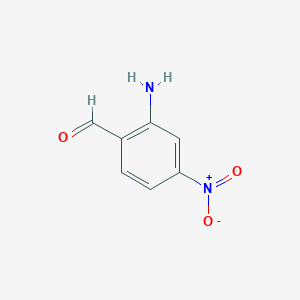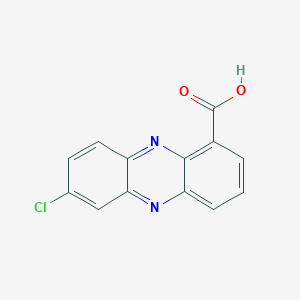
7-Chlorophenazine-1-carboxylic acid
Overview
Description
7-Chlorophenazine-1-carboxylic acid is a heterocyclic organic compound with the molecular formula C₁₃H₇ClN₂O₂. It belongs to the phenazine family, which is known for its diverse biological activities and applications in various fields. This compound is characterized by a phenazine core structure substituted with a chlorine atom at the 7th position and a carboxylic acid group at the 1st position.
Mechanism of Action
Target of Action
Phenazine compounds, including phenazine-1-carboxylic acid, have been reported to exhibit antifungal and antibacterial activities .
Mode of Action
Phenazine-1-carboxylic acid, a related compound, has been shown to have antagonistic activity against certain microbes
Biochemical Pathways
Phenazine-1-carboxylic acid, a similar compound, is known to be a biologically active substance that can prevent and control crop diseases . The specific pathways and their downstream effects influenced by 7-Chlorophenazine-1-carboxylic acid remain to be elucidated.
Result of Action
Phenazine compounds, including phenazine-1-carboxylic acid, have been reported to exhibit antifungal and antibacterial activities . The specific molecular and cellular effects of this compound’s action may require further investigation.
Action Environment
It is known that environmental conditions can significantly impact the effectiveness of similar compounds
Biochemical Analysis
Biochemical Properties
It is known that phenazine compounds, to which 7-Chlorophenazine-1-carboxylic acid belongs, can interact with various biomolecules
Cellular Effects
Phenazine compounds have been shown to alter the expression of immunomodulatory proteins by human airway epithelial cells . It’s plausible that this compound may have similar effects on cellular processes, including cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Phenazine compounds are known to exhibit a range of biological properties, such as antimicrobial, antitumor, antioxidant, and antimalarial activities . These effects are likely exerted through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Metabolic Pathways
Phenazine compounds are known to be involved in the shikimate pathway, which produces a series of substances such as coenzyme Q, aromatic amino acids, and phenazines .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Chlorophenazine-1-carboxylic acid can be achieved through several methods:
Oxidative Cyclization: One common method involves the oxidative cyclization of 1,2-diaminobenzenes with appropriate reagents.
Reductive Cyclization: Another approach is the reductive cyclization of diphenylamines, which involves the reduction of nitro groups followed by cyclization.
Multicomponent Reactions: Multicomponent reactions involving 1,2-diaminobenzenes and other reagents can also be employed to synthesize phenazine derivatives.
Industrial Production Methods: Industrial production of this compound often involves large-scale oxidative cyclization processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques to ensure consistent quality.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, often resulting in the formation of quinone derivatives.
Reduction: Reduction reactions can convert the compound into various reduced forms, which may exhibit different biological activities.
Substitution: The chlorine atom at the 7th position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, ferric chloride.
Reducing Agents: Sodium borohydride, hydrogen gas with a palladium catalyst.
Nucleophiles: Amines, thiols, and other nucleophilic reagents.
Major Products:
Oxidation Products: Quinone derivatives.
Reduction Products: Reduced phenazine derivatives.
Substitution Products: Various substituted phenazine derivatives depending on the nucleophile used.
Scientific Research Applications
7-Chlorophenazine-1-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex phenazine derivatives.
Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in the study of microbial inhibition.
Industry: It is used in the development of dyes and pigments due to its stable chromophore structure.
Comparison with Similar Compounds
Phenazine-1-carboxylic acid: Similar in structure but lacks the chlorine substitution.
Phenazine-1,6-dicarboxylic acid: Contains an additional carboxylic acid group, leading to different chemical properties.
Pyocyanin: A phenazine derivative with a methyl group, known for its blue pigment and antimicrobial properties.
Uniqueness: 7-Chlorophenazine-1-carboxylic acid is unique due to the presence of the chlorine atom, which enhances its biological activity and chemical reactivity compared to other phenazine derivatives.
Properties
IUPAC Name |
7-chlorophenazine-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7ClN2O2/c14-7-4-5-9-11(6-7)15-10-3-1-2-8(13(17)18)12(10)16-9/h1-6H,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKNYZPGHEKKBDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)N=C3C=C(C=CC3=N2)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50549575 | |
| Record name | 7-Chlorophenazine-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50549575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103942-92-3 | |
| Record name | 7-Chloro-1-phenazinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=103942-92-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Chlorophenazine-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50549575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


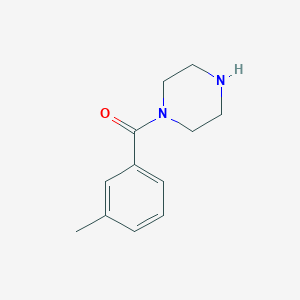
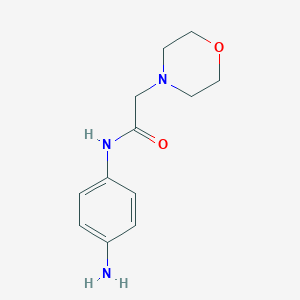
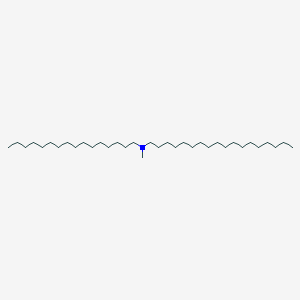
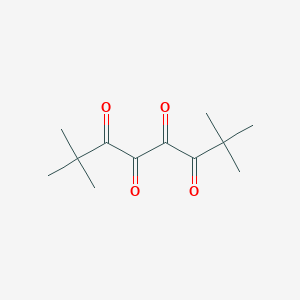
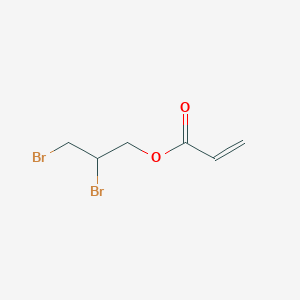
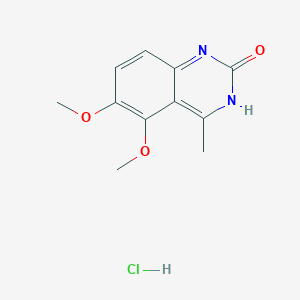
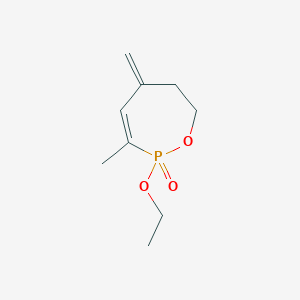
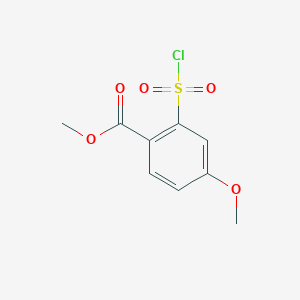
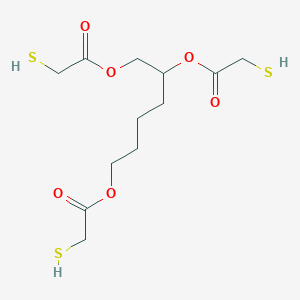
![(2S)-N-[(2S)-1-[(2S)-2-Carbamoylpyrrolidin-1-yl]-1-oxo-3-[4-(trifluoromethyl)-1H-imidazol-5-yl]propan-2-yl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B12306.png)
